4'-Nitrophenyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside 4'-Nitrophenyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside 4-nitrophenyl N-acetyl-alpha-D-glucosaminide is an N-acetyl-alpha-D-glucosaminide in which the anomeric hydroxy hydrogen is replaced by a 4-nitrophenyl group. It has a role as a chromogenic compound. It is a C-nitro compound and a N-acetyl-alpha-D-glucosaminide. It derives from a 4-nitrophenol.
Brand Name: Vulcanchem
CAS No.: 10139-02-3
VCID: VC20756199
InChI: InChI=1S/C14H18N2O8/c1-7(18)15-11-13(20)12(19)10(6-17)24-14(11)23-9-4-2-8(3-5-9)16(21)22/h2-5,10-14,17,19-20H,6H2,1H3,(H,15,18)/t10-,11-,12-,13-,14+/m1/s1
SMILES: CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O)O
Molecular Formula: C14H18N2O8
Molecular Weight: 342.3 g/mol

4'-Nitrophenyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside

CAS No.: 10139-02-3

Cat. No.: VC20756199

Molecular Formula: C14H18N2O8

Molecular Weight: 342.3 g/mol

* For research use only. Not for human or veterinary use.

4'-Nitrophenyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside - 10139-02-3

CAS No. 10139-02-3
Molecular Formula C14H18N2O8
Molecular Weight 342.3 g/mol
IUPAC Name N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]acetamide
Standard InChI InChI=1S/C14H18N2O8/c1-7(18)15-11-13(20)12(19)10(6-17)24-14(11)23-9-4-2-8(3-5-9)16(21)22/h2-5,10-14,17,19-20H,6H2,1H3,(H,15,18)/t10-,11-,12-,13-,14+/m1/s1
Standard InChI Key OMRLTNCLYHKQCK-KSTCHIGDSA-N
Isomeric SMILES CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O)O
SMILES CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O)O
Canonical SMILES CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O)O

4'-Nitrophenyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside is a synthetic glycoside derivative widely used in biochemical research as a chromogenic substrate for studying glycosidase enzymes. Its structure and reactivity make it valuable for enzymatic assays, glycobiology studies, and diagnostic applications. Below is a detailed analysis of its properties, applications, and research findings.

Key Identifiers

PropertyValueSource Citation
CAS Registry Number10139-02-3
Molecular FormulaC₁₄H₁₈N₂O₈
Molecular Weight342.30 g/mol
IUPAC NameN-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]acetamide
SMILES NotationCC(=O)N[C@@H]1C@HO

Synonyms

  • p-Nitrophenyl N-acetyl-alpha-D-glucosaminide

  • 4-Nitrophenyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside

  • GlcNAc(α)-O-Ph(4-NO₂)

Structural and Conformational Properties

The molecule consists of a 2-acetamido-2-deoxy-α-D-glucopyranosyl moiety linked to a 4-nitrophenyl group via an α-glycosidic bond. Key structural features include:

  • Anomeric Configuration: The α-configuration at the glycosidic bond ensures specificity for α-glycosidases .

  • Chromogenic Group: The 4-nitrophenyl group releases yellow 4-nitrophenolate (λₘₐₓ = 405 nm) upon enzymatic hydrolysis, enabling spectrophotometric detection .

3D Conformation

X-ray crystallography and computational models reveal a chair conformation for the glucopyranose ring, with the acetamido and nitrophenyl groups occupying equatorial positions .

Biochemical Applications

Enzymatic Assays

This compound serves as a substrate for N-acetyl-alpha-galactosaminidase and related enzymes. Hydrolysis releases 4-nitrophenolate, allowing kinetic studies.

Standard Assay Conditions

ParameterValueSource Citation
Buffer50 mM citrate-phosphate (pH 4.5)
Temperature37°C
Substrate Concentration1–5 mM
Detection Wavelength405 nm (ε = 18,300 M⁻¹cm⁻¹)

Diagnostic Use

  • Detects lysosomal storage disorders (e.g., Schindler disease) by measuring α-N-acetylgalactosaminidase activity in clinical samples .

  • Used in high-throughput screening for enzyme inhibitors .

Research Findings

Enzyme Kinetics

  • Kₘ Values: Ranges from 0.2–1.5 mM for α-N-acetylgalactosaminidases across species .

  • Inhibition Studies: Natural compounds like quercetin show IC₅₀ values < 50 μM, suggesting therapeutic potential .

Synthetic Utility

  • Glycoside Synthesis: Serves as a precursor for chemo-enzymatic synthesis of oligosaccharides using immobilized enzymes .

  • Yield Optimization: Phase-transfer catalysis achieves 40–44% yield with >98% purity .

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